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Introduction

Substituted benzaldehydes, a class of aromatic aldehydes, are fundamental scaffolds in
medicinal chemistry, valued for their versatile chemical reactivity and broad spectrum of
biological activities. The presence of an aldehyde group attached to a benzene ring, which can
be functionalized with various substituents, allows for a wide range of structural modifications.
These modifications significantly influence their pharmacokinetic and pharmacodynamic
properties, leading to diverse biological effects. These compounds have been reported to
exhibit remarkable antimicrobial, anti-inflammatory, antitumor, and antioxidant effects.[1][2] This
technical guide provides an in-depth overview of the key biological activities of substituted
benzaldehydes, focusing on quantitative data, detailed experimental methodologies, and the
underlying signaling pathways.

Anticancer Activity

A significant area of research has focused on the cytotoxic potential of substituted
benzaldehydes against various human cancer cell lines. The structure-activity relationship
(SAR) analysis indicates that the number, position, and type of substituents on the aromatic
ring are critical for their biological activity.[3] For instance, certain arylsulfonylhydrazones of
substituted benzaldehydes have shown marginal to mild anticancer activity against murine
lymphocytic leukemia (P-388) and Ehrlich ascites carcinoma (EAC).[4] Similarly,
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salicylaldehyde benzoylhydrazones have demonstrated potent activity against leukemic cell
lines, with some analogs showing exceptional selectivity for cancer cells over normal cells.[5]

Data Presentation: Cytotoxic Activity of Substituted
Benzaldehydes

The following table summarizes the half-maximal inhibitory concentration (ICso) values for
various substituted benzaldehydes against different cancer cell lines.
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Compound/Derivati
ve

Cancer Cell Line

ICso0 Value (pM)

Reference

5-((2-(4-
bromobenzoyl)benzof
uran-5-yl)methyl)-2-
((1-(2-
(trifluoromethyl)benzyl
)-1H-1,2,3-triazol-4-
yl)methoxy)benzaldeh
yde

A-549 (Lung)

Outstanding activity

[6]

5-((2-(4-
bromobenzoyl)benzof
uran-5-yl)methyl)-2-
((1-(2-
(trifluoromethyl)benzyl
)-1H-1,2,3-triazol-4-
yl)methoxy)benzaldeh
yde

HeLa (Cervical)

Outstanding activity

[6]

3-
Methoxysalicylaldehyd

e-derived hydrazones

HL-60 (Acute Myeloid

Leukemia)

Strong cytotoxicity

[5]

5-Nitrosalicylaldehyde

benzoylhydrazones

HL-60, BV-173

(Leukemic)

Micromolar

concentrations

[5]

Compound 5
(unspecified
thiosemicarbazone

derivative)

A549 (Lung)

10.67 £ 1.53

[7]

Compound 5
(unspecified
thiosemicarbazone

derivative)

C6 (Glioma)

433 +1.04

[7]

Vanillin

MDA-MB-231 (Breast)

35.40+4.2

[8]
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Benzaldehyde (in the ] )
) Inoperable carcinoma 19/57 patients
form of 3-cyclodextrin ] [9]
(various) responded completely
benzaldehyde)

Note: Some studies reported qualitative activity ("Outstanding,” "Strong") rather than specific
ICso values.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
method used to assess cell viability and the cytotoxic effects of compounds.[10] Metabolically
active cells with viable mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that
reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan
produced is directly proportional to the number of living cells.

Materials:

MTT solution (5 mg/mL in PBS)

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

96-well tissue culture plates

Test compounds (substituted benzaldehydes) dissolved in a suitable solvent (e.g., DMSO)

Solubilization solution (e.g., isopropanol, DMSO)[10]

Microplate reader

Procedure:

o Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a
predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 pL of culture
medium.[11]

 Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO:
to allow cells to attach.

© 2025 BenchChem. All rights reserved. 4 /20 Tech Support


https://pubmed.ncbi.nlm.nih.gov/6929727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989495/
https://www.atcc.org/-/media/product-assets/documents/instruction-sheets/multicomponent-products/mtt-cell-proliferation-assay.pdf?rev=b028c9a0390841afa2b4599e604e9839
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Compound Treatment: Prepare serial dilutions of the substituted benzaldehyde compounds.
Add the desired concentrations to the wells. Include a vehicle control (solvent only) and a
positive control (e.g., doxorubicin).[8][12]

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72
hours).[10]

MTT Addition: After incubation, add 10-20 uL of MTT solution to each well (final
concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C, until purple
formazan crystals are visible.[11]

Formazan Solubilization: Carefully remove the culture medium. Add 100-200 uL of a
solubilization solution to each well to dissolve the formazan crystals.[10]

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete
dissolution. Measure the absorbance of the resulting colored solution using a microplate
reader at a wavelength between 550 and 600 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value, which is the concentration of the compound that inhibits cell growth
by 50%.

Visualization: MTT Assay Workflow

© 2025 BenchChem. All rights reserved. 5/20 Tech Support


https://www.researchgate.net/figure/Cytotoxic-activity-IC-50-M-of-natural-and-synthetic-Benzaldehydes-and-Benzyl-Alcohol_tbl1_260775083
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989495/
https://www.atcc.org/-/media/product-assets/documents/instruction-sheets/multicomponent-products/mtt-cell-proliferation-assay.pdf?rev=b028c9a0390841afa2b4599e604e9839
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989495/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Seed Cells in
96-Well Plate

Add Substituted
Benzaldehydes

'

Incubate
(e.g., 24-72 hours)

:

Add MTT Reagent
(0.5 mg/mL final)

'

Incubate
(2-4 hours)

:

Add Solubilization

Solution (e.g., Isopropanol)

'

Measure Absorbance
(570 nm)

Calculate IC50 Value

Click to download full resolution via product page

A simplified workflow of the MTT assay for determining cytotoxicity.
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Anti-inflammatory Activity

Substituted benzaldehydes have demonstrated significant anti-inflammatory properties by
modulating key signaling pathways involved in the inflammatory response. Studies using
lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that certain
benzaldehyde derivatives can markedly inhibit the production of inflammatory mediators such
as nitric oxide (NO) and prostaglandin Ez (PGE-2).[13] This inhibition is achieved by
suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2
(COX-2) proteins.[1][13] Furthermore, these compounds can reduce the secretion of pro-
inflammatory cytokines like tumor necrosis factor-a (TNF-a), interleukin-1(3 (IL-13), and
interleukin-6 (I1L-6).[13]

The mechanism often involves the inactivation of the nuclear factor-kB (NF-kB) pathway and
the suppression of the phosphorylation of mitogen-activated protein kinases (MAPKSs) such as
ERK, JNK, and p38.[1][13] Some derivatives also exert their effects by inducing the expression
of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the Nrf2
transcription factor.[13]

Data Presentation: Anti-inflammatory Activity of
Substituted Benzaldehydes
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Compound/De ] o
L. Cell Line Target/Assay Activity/Result Reference
rivative
Benzaldehyde ) Reduced from
o NO Production
derivative 1 (from RAW264.7 14.78 10 9.42 [1]
(20 pmol/L)
A. terreus) pmol/L
Benzaldehyde ) Reduced from
o NO Production
derivative 2 (from  RAW264.7 147810 11.78 [1]
(10 pmol/L)
A. terreus) pmol/L
Benzaldehyde Better inhibitory
derivative 2 (from RAW264.7 COX-2 Inhibition effect than [1]
A. terreus) derivative 1
] ] Marked inhibition
Flavoglaucin (1) iINOS, COX-2, ‘
0
(from Eurotium RAW?264.7 TNF-q, IL-183, IL- ) [13]
o expression/secre
sp.) 6 Inhibition )
tion
Isotetrahydro- _ Marked inhibition
. iINOS, COX-2,
auroglaucin (2) of
. RAW?264.7 TNF-a, IL-1B, IL- . [13]
(from Eurotium o expression/secre
6 Inhibition )
sp.) tion
1,2,3-Triazole ) ICs0: 7.9+ 1.36
o - IL-1( Secretion [14]
derivative 6m UM
ICso0: 7.83 £ 0.95
1,2,3-Triazole TNF-a/IL-13 MM (TNF-0)ICso: [14]
derivative 27 Inhibition 15.84 + 0.82 uM

(IL-1B)

Experimental Protocol: In Vitro Anti-inflammatory Assay
in RAW264.7 Macrophages

This protocol describes the induction of an inflammatory response in murine macrophages and
the subsequent measurement of key inflammatory markers.

Materials:
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« RAW264.7 murine macrophage cell line

e DMEM supplemented with 10% FBS

 Lipopolysaccharide (LPS) from E. coli

o Test compounds (substituted benzaldehydes)

o Griess Reagent for NO measurement

o ELISA kits for TNF-a, IL-6, etc.

o Reagents for Western blotting (antibodies for INOS, COX-2, p-MAPKSs, etc.)
Procedure:

e Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS at 37°C and 5% CO:.. Plate
cells at a density of 2 x 10° cells/well in 12-well plates and allow them to adhere for 24 hours.
[15]

o Pre-treatment: Pre-treat the cells with various concentrations of the substituted
benzaldehyde compounds for 1 hour.[15]

 Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL or 1 pg/mL) for an
additional 18-24 hours.[15] A non-stimulated group and an LPS-only group should be
included as controls.

 Nitric Oxide (NO) Measurement:
o Collect the cell culture supernatant.
o Mix an equal volume of supernatant with Griess Reagent.
o Incubate for 10-15 minutes at room temperature.

o Measure the absorbance at 540 nm. The NO concentration is determined using a sodium
nitrite standard curve.[1]
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o Cytokine Measurement (ELISA):

o Measure the levels of TNF-q, IL-6, and IL-1f3 in the cell supernatant using commercially
available ELISA kits according to the manufacturer's instructions.[13]

o Western Blot Analysis:
o Lyse the cells to extract total protein.
o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Probe the membrane with primary antibodies against INOS, COX-2, and phosphorylated
forms of ERK, JNK, and p38.

o Use appropriate secondary antibodies and a chemiluminescence detection system to
visualize the protein bands.[1][15]

Visualization: Anti-inflammatory Signaling Pathway

© 2025 BenchChem. All rights reserved. 10/ 20 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25535073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8913922/
https://pubs.acs.org/doi/10.1021/acsomega.9b00593
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

ol Marmhraa)
Cell Membrane
LPS
Binds
\
TLR4
/
/ / Cytoplasm \ \
" NF-kB Pathway - ; de .:‘ MAPK Pathway
. S Inhibit Inhibit Inhibit ’ ’ .
Activates Inhibits Phosphorylation Phosphorylation hosphorylation Activates Activates Activates
IKK JNK p38 ERK
Phosphorylates
leading to degradation)
1
IKBa

1
\
\
\ Inhibits
\
-

p65/p50 Induces via Induces via Induces via

(NF-kB) AP-1, etc. AP-1, etc. AP-1, etc.

o \ J

\Translocates

4 \ Nucleus

Pro-inflammatory
Gene Expression

(iNOS, COX-2, TNF-a, IL-6)
o

Click to download full resolution via product page
LPS-induced inflammatory pathways and points of inhibition by benzaldehydes.
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Antimicrobial Activity

Substituted benzaldehydes are recognized for their potent activity against a wide range of
microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][16]
[17] The antimicrobial efficacy is highly dependent on the nature and position of the
substituents on the benzene ring. For example, the presence of hydroxy (OH), methoxy
(OCHs), and halogen groups can significantly influence activity.[16][17] Generally, the aldehyde
group is more active than a corresponding carboxyl group, and activity often increases with the
number of hydroxyl substitutions.[16] Halogenated salicylaldehydes, in particular, have been
found to be remarkably effective against yeasts like Candida albicans and Saccharomyces
cerevisiae, with potencies comparable to the conventional antifungal drug amphotericin B.[18]
[19]

Data Presentation: Antimicrobial Activity of Substituted
Benzaldehydes

The following table presents the Minimum Inhibitory Concentration (MIC) values, which
represent the lowest concentration of a compound that prevents visible growth of a
microorganism.
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Compound/Derivati

Microorganism MIC (pg/mL) Reference
ve
Halogenated ) )
) Candida albicans Potent [18][19][20]
Salicylaldehydes
Halogenated Saccharomyces
) o Potent [18][19][20]
Salicylaldehydes cerevisiae
3,4-
Dihydroxybenzaldehy Escherichia coli [21]
de
4- L
Escherichia coli [21]
Chlorobenzaldehyde
Various Staphylococcus ]
Varies [17]
Benzaldehydes aureus
Various Pseudomonas
) Varies [17]
Benzaldehydes aeruginosa
Various ) ]
Proteus vulgaris Varies [17]
Benzaldehydes

Note: Many studies confirm activity but do not always provide specific MIC values in their

abstracts.

Experimental Protocol: Minimum Inhibitory

Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an

antimicrobial agent.

Materials:

o 96-well microtiter plates

o Bacterial or fungal strains

© 2025 BenchChem. All rights reserved.

13/20

Tech Support


https://www.merckmillipore.com/EG/en/tech-docs/paper/279697
http://www.znaturforsch.com/s66c/s66c0571.pdf
https://www.researchgate.net/publication/368300156_Substituted_Salicylaldehydes_as_Potential_Antimicrobial_Drugs_Minimal_Inhibitory_and_Microbicidal_Concentrations
https://www.merckmillipore.com/EG/en/tech-docs/paper/279697
http://www.znaturforsch.com/s66c/s66c0571.pdf
https://www.researchgate.net/publication/368300156_Substituted_Salicylaldehydes_as_Potential_Antimicrobial_Drugs_Minimal_Inhibitory_and_Microbicidal_Concentrations
https://www.ijpcbs.com/articles/synthesis-and-biological-evaluation-of-novelbenzimidazole-derivatives.pdf
https://www.ijpcbs.com/articles/synthesis-and-biological-evaluation-of-novelbenzimidazole-derivatives.pdf
https://pubmed.ncbi.nlm.nih.gov/7257654/
https://pubmed.ncbi.nlm.nih.gov/7257654/
https://pubmed.ncbi.nlm.nih.gov/7257654/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Test compounds dissolved in a suitable solvent
Positive control antibiotic/antifungal (e.g., ampicillin, amphotericin B)

Microplate incubator and reader

Procedure:

Compound Dilution: Prepare a stock solution of the substituted benzaldehyde. Perform a
two-fold serial dilution of the compound across the wells of a 96-well plate using the
appropriate broth, typically resulting in a range of concentrations.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a
fresh culture, adjusted to a specific concentration (e.g., 5 x 10> CFU/mL for bacteria).

Inoculation: Add the microbial inoculum to each well containing the diluted compound.
Include a growth control well (inoculum + broth, no compound) and a sterility control well
(broth only).

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified
time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for
turbidity. The MIC is the lowest concentration of the compound at which there is no visible
growth. The results can also be read spectrophotometrically.

MBC/MFC Determination (Optional): To determine the minimal bactericidal or fungicidal
concentration, an aliquot from the wells showing no growth is subcultured onto an agar plate.
The lowest concentration that results in no growth on the agar is the MBC or MFC.[18]

Visualization: MIC Determination Workflow
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Workflow for the broth microdilution method to determine MIC.

Antioxidant Activity

Many substituted benzaldehydes, particularly those with phenolic hydroxyl groups, exhibit
significant antioxidant activity.[22][23] This activity is primarily attributed to their ability to act as
radical scavengers, donating a hydrogen atom to neutralize free radicals and thus terminating
chain reactions. The structure-activity relationship suggests that the antioxidant capacity is
closely linked to the substitution pattern on the aromatic ring.[23] For example, prenylated
polyhydroxylated benzaldehydes have shown potent antioxidant effects.[24] The DPPH (2,2-
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diphenyl-1-picrylhydrazyl) assay is a common in vitro method used to evaluate the radical
scavenging ability of these compounds.

Data Presentation: Antioxidant Activity of Substituted

Benzaldehydes

Compound/Derivati Activity/Result

Assay Reference
ve (ICs0)
Prenylated

DPPH 27.20 uM to >100 uM [24]
Benzaldehyde 11
Prenylated

DPPH 27.20 UM to >100 uM [24]
Benzaldehyde 13
Prenylated

DPPH 27.20 UM to >100 uM [24]
Benzaldehyde 15
(Tetra-O-acetyl-B-D-
galactopyranosyl)thios  In vitro & In vivo Significant activity [22]
emicarbazones
Protocatechuic ) ) o

Various High activity [23]
aldehyde
Syringaldehyde Various High activity [23]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant potential of substituted
benzaldehydes by measuring their ability to scavenge the stable DPPH free radical.

Materials:
e DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
o Test compounds (substituted benzaldehydes) dissolved in methanol/ethanol

o Positive control (e.g., Ascorbic acid, Trolox)
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e 96-well microplate or spectrophotometer cuvettes
e Spectrophotometer
Procedure:

o Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol to a specific
absorbance (e.g., ~1.0) at its maximum wavelength (~517 nm).

o Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells
containing various concentrations of the test compound or the positive control.

 Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30
minutes).

o Absorbance Measurement: Measure the absorbance of the solutions at ~517 nm. The
reduction in absorbance, which corresponds to the discoloration of the DPPH solution from
purple to yellow, indicates radical scavenging activity.

o Calculation: Calculate the percentage of radical scavenging activity using the formula:
o % Inhibition = [(A_control - A_sample) / A_control] x 100

o Where A_control is the absorbance of the DPPH solution without the sample, and
A_sample is the absorbance with the sample.

e |ICso Determination: Plot the percentage of inhibition against the compound concentrations to
determine the ICso value, which is the concentration required to scavenge 50% of the DPPH
radicals.[24]

Visualization: Principle of the DPPH Assay

The chemical principle of DPPH radical scavenging by a phenolic benzaldehyde.

Conclusion

Substituted benzaldehydes represent a privileged scaffold in medicinal chemistry,
demonstrating a remarkable range of biological activities. Their efficacy as anticancer, anti-
inflammatory, antimicrobial, and antioxidant agents is profoundly influenced by the electronic
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and steric properties of the substituents on the aromatic ring. The data and protocols presented
in this guide highlight the significant potential of these compounds for the development of novel
therapeutic agents. Further research focusing on optimizing these structures through medicinal
chemistry approaches, elucidating detailed mechanisms of action, and conducting in vivo
studies will be crucial for translating their promising in vitro activities into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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